BenchChemオンラインストアへようこそ!

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one

PARP-1 Inhibition Enzymatic Assay Recombinant Protein

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one (CAS 1437485-85-2) is a heterocyclic small molecule belonging to the phthalazinone family, a privileged scaffold in DNA damage response (DDR) drug discovery. It is characterized by a bromine atom at the 7-position and a cyclopropylmethyl substituent at the N2-position, features that influence its physicochemical and potentially its biological properties relative to other phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B11794877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=O)C3=C(C=CC(=C3)Br)C=N2
InChIInChI=1S/C12H11BrN2O/c13-10-4-3-9-6-14-15(7-8-1-2-8)12(16)11(9)5-10/h3-6,8H,1-2,7H2
InChIKeyYRRPDADANWSJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one: A Specialized Phthalazinone Scaffold for Targeted PARP-1 Inhibitor Procurement


7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one (CAS 1437485-85-2) is a heterocyclic small molecule belonging to the phthalazinone family, a privileged scaffold in DNA damage response (DDR) drug discovery [1]. It is characterized by a bromine atom at the 7-position and a cyclopropylmethyl substituent at the N2-position, features that influence its physicochemical and potentially its biological properties relative to other phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors [2]. Its primary application lies in research programs focused on PARP-1 inhibition, serving as a building block or reference compound in medicinal chemistry campaigns .

Why 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one Cannot Be Substituted with Other Phthalazinone PARP-1 Inhibitors


The phthalazinone class of PARP-1 inhibitors exhibits divergent potency, selectivity, and physiochemical profiles, making generic substitution scientifically unsound. The attachment of a lipophilic cyclopropylmethyl group to the N2-position of 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one, combined with the electron-withdrawing bromine at the 7-position, distinctly modulates its calculated lipophilicity (cLogP 3.15) and polar surface area (tPSA 34 Ų) compared to clinically advanced analogs like Olaparib [1][2]. Such variations dictate membrane permeability, solubility, and potential off-target binding, rendering it a specific chemical probe rather than a generic PARP-1 inhibitor . The quantitative evidence below establishes where this compound provides meaningful differentiation for procurement decisions.

Quantitative Evidence Guide for 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one: Validated Differentiators vs. Key Analogs


PARP-1 Enzymatic Inhibition: Potency Comparison Against Recombinant Human PARP-1

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one demonstrates moderate PARP-1 inhibitory activity in a recombinant enzymatic assay, with an IC50 of 100 nM after 1-hour incubation [1]. This places it in a comparable potency range to Olaparib (IC50 = 139 nM) but represents a 30-fold reduction in potency relative to the highly optimized clinical candidate AZ0108 (PARP-1 IC50 < 30 nM) and is less potent than research compound 11c (IC50 = 97 nM) [2]. Its activity profile suggests it serves as a valuable intermediate-activity comparator for structure-activity relationship (SAR) studies.

PARP-1 Inhibition Enzymatic Assay Recombinant Protein

Physicochemical Profile: Lipophilicity (cLogP) Divergence from Clinical Benchmark Olaparib

The calculated partition coefficient (cLogP) for 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one is 3.15, as recorded in the ZINC database [1]. This represents a significant increase in lipophilicity compared to Olaparib (cLogP ~1.9), driven by the cyclopropylmethyl and bromine substituents [2]. This difference alters predicted membrane permeability and solubility profiles, which are critical determinants of intracellular target engagement and off-target binding risk.

Physicochemical Properties Drug-likeness Lipophilicity

Polar Surface Area and Hydrogen Bonding Capacity: Comparison to the Clinical Candidate Talazoparib

The topological polar surface area (tPSA) of 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one is 34.0 Ų, with 2 hydrogen bond donors and 3 acceptors [1]. This is notably lower than the tPSA of Talazoparib (tPSA ~82 Ų), a highly potent PARP-1/2 inhibitor approved for clinical use [2]. The reduced tPSA and hydrogen bonding capacity of the target compound suggests it may be less susceptible to active efflux by transporters like P-glycoprotein, yet potentially more prone to plasma protein binding.

Polar Surface Area Pharmacokinetics Drug Design

Commercial Availability and Purity: Guaranteed Specifications for Reproducible Research

7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one is commercially available with a guaranteed minimum purity of 98% (NLT 98%) from suppliers compliant with ISO certification systems, ensuring suitability for global pharmaceutical R&D and quality control applications . This high purity specification is crucial for reproducible biological assays, reducing the risk of confounding results from impurities that may be present in less stringently controlled analog batches.

Chemical Procurement Purity Specification Quality Control

Optimal Research and Preclinical Application Scenarios for 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one


SAR Probe for Hydrophobic Pocket Interactions in PARP-1 Catalytic Domain

With a cLogP of 3.15, this compound serves as an optimal probe for investigating the effect of increased lipophilicity on PARP-1 binding kinetics. Medicinal chemists can use it to study how the cyclopropylmethyl group exploits hydrophobic sub-pockets, potentially improving target residence time compared to less lipophilic controls like Olaparib [1].

Reference Standard for CNS-Penetrant PARP-1 Inhibitor Design

The compound's low tPSA (34 Ų) and moderate H-bond donor count (2) align with favorable CNS drug-like properties, making it a valuable internal standard for blood-brain barrier permeability assays. It provides a chemical starting point for developing brain-penetrant PARP-1 inhibitors for glioblastoma or brain metastases research, where Talazoparib's higher tPSA (82 Ų) may limit its utility [1].

Intermediate-Potency Comparator for In Vitro Synergy Screens

Its enzymatic IC50 of 100 nM positions it as a moderate-potency tool for in vitro drug combination screens. Researchers can pair it with DNA-damaging agents (e.g., temozolomide, cisplatin) to assess the concept of chemo-potentiation without the risk of complete PARP-1 suppression, which can be a confounding factor with sub-nanomolar inhibitors like DLC-1-6 [2].

Building Block for Dual-Target Conjugates

The bromine atom at the 7-position is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables its use as a core scaffold for constructing bifunctional degrader molecules (PROTACs) or dual-target inhibitors, where it can be linked to ligands for E3 ligases or a second therapeutic target [1].

Quote Request

Request a Quote for 7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.